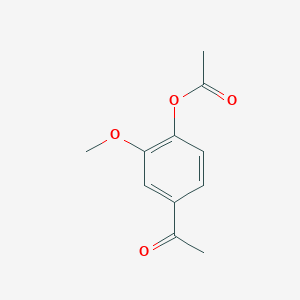

4-Acetyl-2-methoxyphenyl acetate

Vue d'ensemble

Description

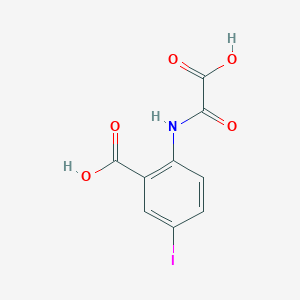

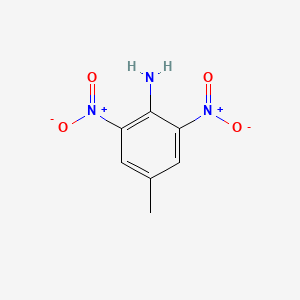

4-Acetyl-2-methoxyphenyl acetate (4-AMPA) is a phenolic ester compound that has been used in various scientific research applications. It is known for its wide range of biochemical and physiological effects, as well as its potential for use in laboratory experiments. This article will discuss the synthesis method of 4-AMPA, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Applications De Recherche Scientifique

Chemical Reactivity and Biological Evaluation

4-Acetyl-2-methoxyphenyl acetate has been studied for its chemical reactivity. For instance, its derivative was used as a building block in the synthesis of nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidine, and diazepine. These compounds have potential biological activities, which were also investigated in the study (Farouk, Ibrahim, & El-Gohary, 2021).

Crystallography and Molecular Structure

The compound has been synthesized and analyzed for its molecular structure. For example, a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized, and its molecular structure was detailed, providing insights into the spatial arrangement of its functional groups and how they influence its chemical properties (Guzei, Gunderson, & Hill, 2010).

Protecting Group in Organic Synthesis

It has been used as a protecting group in organic synthesis. The utility of the (2-nitrophenyl)acetyl (NPAc) group, for protecting hydroxyl functions, was reported. Such protecting groups are crucial in complex organic syntheses as they safeguard functional groups from undesired reactions (Daragics & Fügedi, 2010).

Gas Chromatographic Analysis

In gas chromatography, acetylation techniques involving compounds like this compound are used for estimating substances in biological samples. For instance, a method involving the acetylation of 3-methoxy-4hydroxyphenylglycol for its estimation in urine was developed, highlighting the compound's role in analytical chemistry (Kahane, Ebbighausen, & Vestergaard, 1972).

Application in Organic Syntheses

The compound has been used in various organic synthesis processes. For example, its derivative was used in the preparation of 6-methoxy-β-tetralone, demonstrating its versatility in synthesizing complex organic molecules (Sims, Selman, & Cadogan, 2003).

Role in Metabolic Studies

Its role in metabolic studies is also significant. For example, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats involved compounds like 4-bromo-2,5-dimethoxyphenylacetic acid, showcasing its utility in understanding metabolic pathways (Kanamori et al., 2002).

Safety and Hazards

The safety information available indicates that 4-Acetyl-2-methoxyphenyl acetate has several hazard statements: H302, H315, H319, H332, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Acetyl groups are commonly used in oligonucleotide synthesis for protection of n4 in cytosine and n6 in adenine nucleic bases .

Mode of Action

Acetals, which are similar to this compound, are known for their stability and lack of reactivity in neutral to strongly basic environments . They can serve as excellent protective groups when irreversible addition reactions must be prevented .

Biochemical Pathways

Acetyl groups are known to play a crucial role in various biochemical pathways, including the citric acid cycle . In this cycle, acetyl-CoA, an activated carrier of two carbon units, is the entry point to cellular oxidative pathways and is an important precursor of biosynthetic products such as amino acids and fatty acids .

Pharmacokinetics

It’s known that the compound is a light-yellow to yellow powder or crystals .

Result of Action

Acetyl groups are known to play a crucial role in various biochemical reactions, including the activation of certain nucleic bases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Acetyl-2-methoxyphenyl acetate. For instance, the compound is recommended to be stored in a dry environment at room temperature .

Propriétés

IUPAC Name |

(4-acetyl-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)9-4-5-10(15-8(2)13)11(6-9)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVAEUQDYWOLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334673 | |

| Record name | 4-Acetyl-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54771-60-7 | |

| Record name | 4-Acetyl-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.